Regioisomeric Trimethoxyphenyl Arrangement: 3,4,5- vs. 2,3,4-Substitution Determines Tubulin Inhibitory Potency in Derivative Series
In a systematic study of indolephenstatins, replacement of the 3,4,5-trimethoxyphenyl A-ring by the 2,3,4-trimethoxyphenyl arrangement in conjunction with N-alkyl-5-indolyl B-ring and oxime/hydrazone bridge modifications resulted in greatly diminished antimitotic and antiproliferative activities across the entire derivative series [1]. The 3,4,5-trimethoxyphenyl-bearing analog 5 retained potent tubulin polymerization inhibition with an IC₅₀ in the submicromolar range, specifically noted as one of the lowest IC₅₀ values reported among indolephenstatins, whereas the isomeric 2,3,4-trimethoxyphenyl counterparts were substantially less potent [1]. In a separate study on indolecombretastatins, the 3,4,5-trimethoxyphenyl ring consistently afforded more potent derivatives than the 2,3,4-trimethoxyphenyl ring across multiple substitution patterns at the indole 3-position, with the cyano-substituted 3,4,5-trimethoxyphenyl derivative (compound 23) achieving cytotoxic IC₅₀ values in the nanomolar to subnanomolar range against HT-29 and A-549 cell lines [2].
| Evidence Dimension | Tubulin polymerization inhibition potency of derivatives bearing 3,4,5-trimethoxyphenyl vs. 2,3,4-trimethoxyphenyl A-ring |
|---|---|
| Target Compound Data | Compound 5 (3,4,5-trimethoxyphenyl-bearing indolephenstatin): tubulin polymerization IC₅₀ in submicromolar range; Compound 23 (3,4,5-trimethoxyphenyl indolecombretastatin): cytotoxicity IC₅₀ in nanomolar/subnanomolar range against HT-29 and A-549 |
| Comparator Or Baseline | 2,3,4-Trimethoxyphenyl-bearing indolephenstatins and indolecombretastatins: substantially diminished antimitotic and antiproliferative activities; specific quantitative values not reported in the same units but described as greatly diminished relative to 3,4,5-isomers |
| Quantified Difference | Qualitatively large reduction in potency when 3,4,5-trimethoxyphenyl is replaced by 2,3,4-trimethoxyphenyl; the 3,4,5-arrangement is explicitly stated to always afford more potent derivatives |
| Conditions | Indolephenstatin series: N-alkyl-5-indolyl B-ring with keto, oxime, or hydrazone bridge; Indolecombretastatin series: N-methyl-5-indolyl B-ring with cyano, methoxycarbonyl, formyl, or hydroxyiminomethyl substitution at indole 3-position; tubulin polymerization turbidimetry assay and MTT cytotoxicity assay |
Why This Matters
For procurement decisions, the 3,4,5-trimethoxyphenyl substitution pattern is a non-negotiable structural feature for generating tubulin-active derivatives; selecting the 2,3,4-isomer (CAS 137062-10-3) would produce derivatives with predictably and substantially inferior activity based on cross-study SAR evidence.
- [1] Álvarez, C.; Álvarez, R.; Corchete, P.; Pérez-Melero, C.; Peláez, R.; Medarde, M. Exploring the effect of 2,3,4-trimethoxy-phenyl moiety as a component of indolephenstatins. Eur. J. Med. Chem. 2009, 44(12), 4898–4907. DOI: 10.1016/j.ejmech.2009.08.002. View Source
- [2] Álvarez, R.; Gajate, C.; Puebla, P.; Mollinedo, F.; Medarde, M.; Peláez, R. Substitution at the indole 3 position yields highly potent indolecombretastatins against human tumor cells. Eur. J. Med. Chem. 2018, 158, 167–183. DOI: 10.1016/j.ejmech.2018.08.078. View Source
